molecular formula C27H26N4O2 B358546 4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one

4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one

Cat. No.: B358546
M. Wt: 438.5 g/mol
InChI Key: ACRPGFQTNGPPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

WAY-631668 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-631668 has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It is being researched for its potential therapeutic applications, particularly in the treatment of diseases related to DOT1L inhibition.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of WAY-631668 involves the inhibition of DOT1L, an enzyme that plays a crucial role in the methylation of histone proteins. By inhibiting DOT1L, WAY-631668 affects the regulation of gene expression and has potential therapeutic applications in diseases where DOT1L activity is dysregulated.

Comparison with Similar Compounds

WAY-631668 can be compared with other DOT1L inhibitors, such as EPZ-5676 and SGC0946. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties. WAY-631668 is unique in its specific molecular structure and the particular pathways it affects.

Properties

Molecular Formula

C27H26N4O2

Molecular Weight

438.5 g/mol

IUPAC Name

4-(4-benzhydrylpiperazine-1-carbonyl)-2-methylphthalazin-1-one

InChI

InChI=1S/C27H26N4O2/c1-29-26(32)23-15-9-8-14-22(23)24(28-29)27(33)31-18-16-30(17-19-31)25(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,25H,16-19H2,1H3

InChI Key

ACRPGFQTNGPPRE-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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